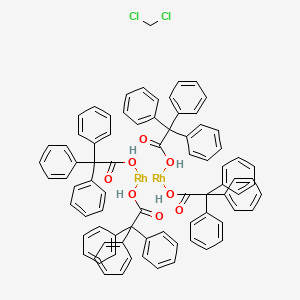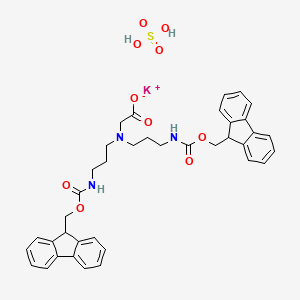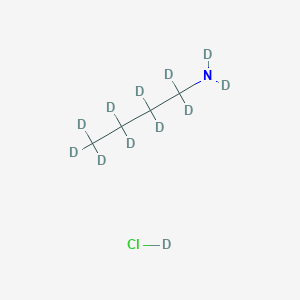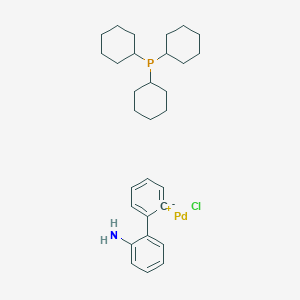
Dichloromethane;rhodium;2,2,2-triphenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethane;rhodium;2,2,2-triphenylacetic acid is a complex compound that combines dichloromethane, rhodium, and 2,2,2-triphenylacetic acid. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The combination of these components results in a compound with significant catalytic and reactive capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dichloromethane;rhodium;2,2,2-triphenylacetic acid typically involves the reaction of rhodium(II) acetate dimer with 2,2,2-triphenylacetic acid in the presence of dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex . The process involves the following steps:
- Dissolving rhodium(II) acetate dimer in dichloromethane.
- Adding 2,2,2-triphenylacetic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloromethane;rhodium;2,2,2-triphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the rhodium center.
Reduction: Reduction reactions can also occur, with the rhodium acting as a catalyst.
Substitution: The compound can undergo substitution reactions, where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Dichloromethane;rhodium;2,2,2-triphenylacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cyclopropanation and C-H activation.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in industrial processes that require efficient and selective catalysis.
Wirkmechanismus
The mechanism of action of dichloromethane;rhodium;2,2,2-triphenylacetic acid involves the rhodium center acting as a catalyst. The rhodium facilitates various chemical reactions by providing a reactive site for the interaction of substrates. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(II) acetate dimer: Another rhodium-based compound with similar catalytic properties.
Rhodium(II) trifluoroacetate dimer: Known for its use in similar catalytic applications.
Rhodium(II) octanoate dimer: Used in various organic synthesis reactions.
Uniqueness
Dichloromethane;rhodium;2,2,2-triphenylacetic acid is unique due to the combination of dichloromethane and 2,2,2-triphenylacetic acid with rhodium. This combination results in a compound with enhanced catalytic properties and a broader range of applications compared to similar compounds .
Eigenschaften
Molekularformel |
C81H66Cl2O8Rh2 |
|---|---|
Molekulargewicht |
1444.1 g/mol |
IUPAC-Name |
dichloromethane;rhodium;2,2,2-triphenylacetic acid |
InChI |
InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;; |
InChI-Schlüssel |
CZJUDVGPNLFUHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C(Cl)Cl.[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)

![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)





![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)
